N-(5-chloro-2-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a chlorinated phenyl group, an ethyl-substituted dibenzo thiazine ring, and an acetamide moiety
Preparation Methods
The synthesis of N-(5-chloro-2-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dibenzo thiazine core, followed by the introduction of the ethyl group and the chlorinated phenyl group. The final step involves the formation of the acetamide linkage. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, specific catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
N-(5-chloro-2-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with cellular membranes .
Comparison with Similar Compounds
N-(5-chloro-2-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can be compared with other similar compounds, such as:
N-(5-chloro-2-methylphenyl)-2-(6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the ethyl group and has different reactivity and applications.
N-(5-chloro-2-methylphenyl)-2-(9-ethyl-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide:
N-(5-chloro-2-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)propionamide: Has a propionamide group instead of an acetamide group, leading to different biological activity and applications.
Properties
Molecular Formula |
C23H21ClN2O3S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C23H21ClN2O3S/c1-3-16-9-11-21-19(12-16)18-6-4-5-7-22(18)30(28,29)26(21)14-23(27)25-20-13-17(24)10-8-15(20)2/h4-13H,3,14H2,1-2H3,(H,25,27) |
InChI Key |
WNLVLTRYKGNCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)Cl)C |
Origin of Product |
United States |
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